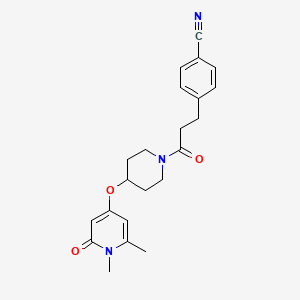
4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound with potential applications in various fields including chemistry, biology, and medicine. The structure of this molecule comprises multiple functional groups, making it highly versatile for chemical reactions and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving several key intermediates. The synthetic route may start with the preparation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine, which is then reacted with appropriate reagents to form the piperidinyl and benzonitrile moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile would likely involve optimized batch or continuous flow processes to ensure high yield and purity. This might include automated monitoring and control systems to maintain the desired reaction parameters.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions such as:
Oxidation: Converting functional groups into more oxidized forms.
Reduction: Reducing functional groups to their less oxidized counterparts.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Involves reagents like alkyl halides or acids under different conditions (e.g., acidic, basic, or neutral).
Major Products:
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, providing pathways to explore new chemical reactions and properties.
Biology: It may interact with biological macromolecules, making it useful for studying biochemical pathways and mechanisms.
Medicine: Given its structural diversity, it could be explored as a potential pharmaceutical lead compound for developing new drugs.
Industry: The compound's versatility allows for its use in producing specialty chemicals, materials, or intermediates in various industrial processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites or altering the conformation of target molecules, ultimately influencing biological functions or chemical reactions.
相似化合物的比较
4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzamide
4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzyl alcohol
These compounds share a similar core structure but differ in functional groups, impacting their chemical and biological properties.
How does this sound so far?
属性
IUPAC Name |
4-[3-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-13-20(14-22(27)24(16)2)28-19-9-11-25(12-10-19)21(26)8-7-17-3-5-18(15-23)6-4-17/h3-6,13-14,19H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAXGHAGSHBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)
![2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2697678.png)
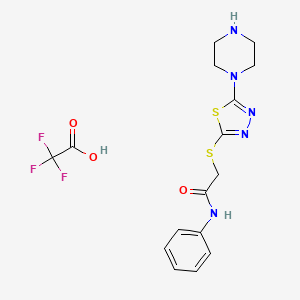

![2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2697684.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2697686.png)
![3-benzyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2697689.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)
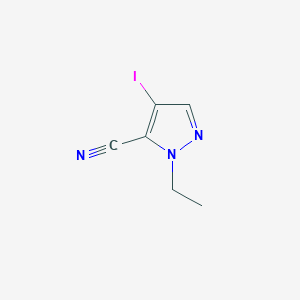
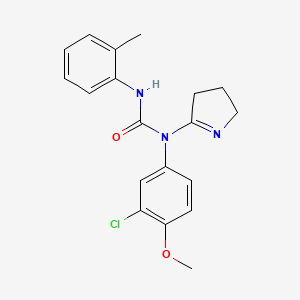
![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)
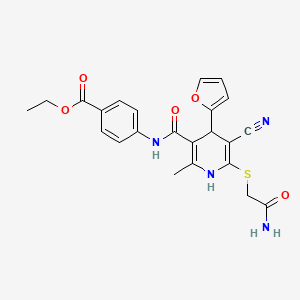
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)
